molecular formula C9H12O2S B13301107 4-Methoxy-2-(1-sulfanylethyl)phenol

4-Methoxy-2-(1-sulfanylethyl)phenol

Cat. No.: B13301107
M. Wt: 184.26 g/mol
InChI Key: YDNHKWGJKBEVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(1-sulfanylethyl)phenol is an organic compound with the molecular formula C9H12O2S It is a phenolic compound characterized by the presence of a methoxy group and a sulfanylethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(1-sulfanylethyl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxyphenol with 1-chloro-2-mercaptoethane under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylethyl group, yielding 4-methoxyphenol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-Methoxyphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-(1-sulfanylethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(1-sulfanylethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanylethyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Lacks the sulfanylethyl group, making it less reactive in certain chemical reactions.

    2-Methoxy-4-(1-sulfanylethyl)phenol: Similar structure but with different positioning of the methoxy and sulfanylethyl groups.

    4-Methoxy-2-(1-hydroxyethyl)phenol: Contains a hydroxyethyl group instead of a sulfanylethyl group.

Uniqueness

4-Methoxy-2-(1-sulfanylethyl)phenol is unique due to the presence of both a methoxy group and a sulfanylethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

4-methoxy-2-(1-sulfanylethyl)phenol

InChI

InChI=1S/C9H12O2S/c1-6(12)8-5-7(11-2)3-4-9(8)10/h3-6,10,12H,1-2H3

InChI Key

YDNHKWGJKBEVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.